molecular formula C8H6BrNOS2 B13315109 [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol

[5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol

Cat. No.: B13315109
M. Wt: 276.2 g/mol
InChI Key: KMIUSDXLYDJGLW-UHFFFAOYSA-N
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Description

[5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol is a heterocyclic compound that features a bromothiophene ring fused with an oxazole ring and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol typically involves the following steps:

    Formation of the Bromothiophene Ring: The bromothiophene ring can be synthesized through the bromination of thiophene using bromine in the presence of a catalyst such as iron(III) bromide.

    Oxazole Ring Formation: The oxazole ring can be formed by the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide in the presence of a dehydrating agent like phosphorus oxychloride.

    Methanethiol Group Introduction: The methanethiol group can be introduced via nucleophilic substitution reactions using thiol reagents like sodium hydrosulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanethiol group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromothiophene ring can be reduced to form thiophene derivatives.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol involves its interaction with specific molecular targets. The bromothiophene ring can interact with various enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. The methanethiol group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-2-carboxylic acid: Similar bromothiophene structure but lacks the oxazole ring and methanethiol group.

    2-(5-Bromothiophen-2-yl)oxazole: Similar structure but lacks the methanethiol group.

Uniqueness

    Structural Complexity: The presence of both the bromothiophene and oxazole rings, along with the methanethiol group, makes [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol unique.

Properties

Molecular Formula

C8H6BrNOS2

Molecular Weight

276.2 g/mol

IUPAC Name

[5-(5-bromothiophen-2-yl)-1,2-oxazol-3-yl]methanethiol

InChI

InChI=1S/C8H6BrNOS2/c9-8-2-1-7(13-8)6-3-5(4-12)10-11-6/h1-3,12H,4H2

InChI Key

KMIUSDXLYDJGLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC(=NO2)CS

Origin of Product

United States

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